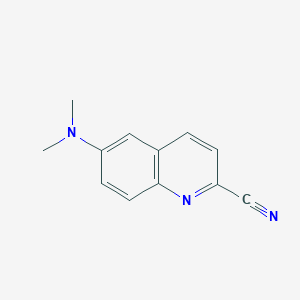

2-Quinolinecarbonitrile, 6-(dimethylamino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 2-Quinolinecarbonitrile, 6-(dimethylamino)- consists of a quinoline backbone with a carbonitrile group (C≡N) at the 2-position and a dimethylamino group ((CH3)2N-) at the 6-position. The InChI string representation of the molecule isInChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H .

科学的研究の応用

Synthesis and Spectral Analysis

A study by Fatma, Bishnoi, and Verma (2015) detailed the synthesis and characterization of a novel quinoline derivative, focusing on its molecular geometry, electronic properties, and thermodynamic properties through spectral analysis and quantum chemical studies. The compound exhibited non-linear optical behavior and specific reactivity sites for nucleophilic attacks, highlighting its potential in materials science and chemical synthesis (Fatma et al., 2015).

Molecular Structure and Spectroscopic Characterization

Wazzan, Al-Qurashi, and Faidallah (2016) investigated the molecular structure and spectroscopic characteristics of quinoline derivatives, demonstrating their nonlinear optical (NLO) properties and electronic interactions. This research contributes to our understanding of the biological and corrosion inhibition potentials of these compounds (Wazzan et al., 2016).

Biological Imaging and Diagnostic Applications

Li et al. (2017) developed a two-photon fluorescent probe based on a quinoline derivative for tracking superoxide anion in organisms, showcasing the compound's application in biological imaging and diagnostics, particularly in detecting inflammatory responses (Li et al., 2017).

Corrosion Inhibition

Singh, Srivastava, and Quraishi (2016) explored the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium, identifying specific derivatives that act as efficient corrosion inhibitors. This study is significant for its implications in materials protection and preservation (Singh et al., 2016).

Antitumor Activity and EGFR Kinase Inhibition

El-Sayed et al. (2017) synthesized a new series of quinoline derivatives and evaluated their antitumor activity and EGFR kinase inhibition, revealing compounds with potent antitumor activities and moderate EGFR inhibition. This research opens avenues for the development of new therapeutic agents in cancer treatment (El-Sayed et al., 2017).

Safety and Hazards

特性

IUPAC Name |

6-(dimethylamino)quinoline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENMOCFAGSKKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)

![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)